Bienvenue dans la boutique en ligne BenchChem!

N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-methionine

Phosphodiesterase inhibition cAMP PDE theophylline comparator

N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-methionine (CAS 956960-85-3, molecular formula C23H28N2O5S, MW 444.55) belongs to the class of 3,4-dihydroisoquinoline urea derivatives conjugated to an α-amino acid. The core 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline scaffold is independently documented as a phosphodiesterase (PDE) inhibitory pharmacophore with potency superior to theophylline , while the 1-arylcarbonyl-6,7-dimethoxyisoquinoline subclass has been advanced by Hoffmann-La Roche as the first reported potent and reversible glutamine fructose-6-phosphate amidotransferase (GFAT) inhibitor series.

Molecular Formula C23H28N2O5S
Molecular Weight 444.55
CAS No. 956960-85-3
Cat. No. B2818784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-methionine
CAS956960-85-3
Molecular FormulaC23H28N2O5S
Molecular Weight444.55
Structural Identifiers
SMILESCOC1=C(C=C2C(N(CCC2=C1)C(=O)NC(CCSC)C(=O)O)C3=CC=CC=C3)OC
InChIInChI=1S/C23H28N2O5S/c1-29-19-13-16-9-11-25(23(28)24-18(22(26)27)10-12-31-3)21(15-7-5-4-6-8-15)17(16)14-20(19)30-2/h4-8,13-14,18,21H,9-12H2,1-3H3,(H,24,28)(H,26,27)/t18-,21?/m0/s1
InChIKeyYNXOANUOEUPDPD-YMXDCFFPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-methionine (CAS 956960-85-3): Core Scaffold, Structural Class, and Procurement Context


N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-methionine (CAS 956960-85-3, molecular formula C23H28N2O5S, MW 444.55) belongs to the class of 3,4-dihydroisoquinoline urea derivatives conjugated to an α-amino acid. The core 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline scaffold is independently documented as a phosphodiesterase (PDE) inhibitory pharmacophore with potency superior to theophylline [1], while the 1-arylcarbonyl-6,7-dimethoxyisoquinoline subclass has been advanced by Hoffmann-La Roche as the first reported potent and reversible glutamine fructose-6-phosphate amidotransferase (GFAT) inhibitor series [2]. The target compound is currently listed in commercial screening libraries as a research-grade small molecule for non-human experimental use.

Why N-[(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-methionine Cannot Be Replaced by a Generic Dihydroisoquinoline Analog


The 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline scaffold accommodates multiple derivatisation chemistries—carbonyl, thiocarbonyl, urea, and carbothioamide—at distinct ring positions, each yielding divergent target engagement profiles. The 1-arylcarbonyl series (ketone linkage at C1) drives GFAT inhibition with IC50 values in the low micromolar range [1], whereas the urea linkage at the N2 position, as in the target compound, introduces a geometrically and electronically distinct pharmacophore that cannot be presumed to retain GFAT activity. Furthermore, the L-methionine side chain contributes a thioether moiety and a free carboxylic acid that are absent in simpler N-phenyl or N-alkyl congeners, potentially enabling interactions with methionine-recognising domains (e.g., SAM-dependent enzymes, methionine aminopeptidases, or MAT2A) that are structurally inaccessible to glycine, valine, or isoleucine counterparts [2]. Generic substitution within this chemical series without matched-pair pharmacological data therefore carries a high risk of divergent target selectivity and potency.

Quantitative Differentiation Evidence: N-[(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-methionine vs. Structural Analogs


PDE Inhibitory Potency of the Parent 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline Scaffold vs. Theophylline Baseline

The unsubstituted parent scaffold, 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline, has been demonstrated to inhibit cAMP phosphodiesterases more potently than the non-specific PDE inhibitor theophylline, as reported in a peer-reviewed structure-activity study [1]. This establishes a class-level potency floor: any derivative retaining the 6,7-dimethoxy substitution and the 1-phenyl group is expected to meet or exceed theophylline's PDE inhibitory potency. While quantitative IC50 values for the specific N2-urea-L-methionine derivative are not disclosed in the public domain, the scaffold itself provides a validated starting point for PDE-targeted screening campaigns.

Phosphodiesterase inhibition cAMP PDE theophylline comparator

GFAT Inhibitory Potency of the 1-Arylcarbonyl Congener Series: Benchmarking the Closest Pharmacological Class

The closest pharmacologically characterised structural class, 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives, yielded compound 28 (RO0509347) with an IC50 of 1 μM against GFAT and demonstrated significant glucose excursion reduction in an OGTT test in ob/ob mice [1]. Critically, SAR studies within this class established that the ketone group at the 1-position is necessary for high GFAT potency [1]. The target compound replaces the 1-arylcarbonyl ketone with an N2-urea-L-methionine moiety, which structurally ablates the essential ketone pharmacophore. This implies that the target compound is not a direct GFAT inhibitor and should not be procured as a surrogate for RO0509347. The quantitative GFAT data serve as a key negative differentiation benchmark.

GFAT inhibition hexosamine pathway diabetes target

L-Methionine Side Chain Differentiation vs. L-Valine and L-Isoleucine Congeners

Commercially catalogued close analogs include N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine and the L-isoleucine counterpart . The L-methionine residue in the target compound uniquely presents a thioether side chain capable of engaging methionine-binding pockets in enzymes such as methionine adenosyltransferase (MAT2A) and S-adenosylmethionine-dependent methyltransferases. Literature on L-methionine structural analogs demonstrates that the thioether sulfur atom contributes measurable binding energy to MAT2A and related enzymes, with Ki values for methionine analogs against rat MAT ranging from low micromolar to millimolar depending on side-chain modifications [1]. While direct comparative binding data for the target compound vs. its valine or isoleucine congeners are not publicly available, the presence of the thioether moiety provides a tractable chemical handle for affinity chromatography and biophysical assay development that is absent in the valine and isoleucine analogs.

Amino acid conjugate methionine recognition MAT2A SAM-dependent enzymes

Urea vs. Carbothioamide Linkage: Chemical Stability and Synthetic Tractability Differentiation

A commercially available structural neighbor, WAY-311451 (CAS 332032-79-8), incorporates a carbothioamide (C=S) linkage at the N2 position instead of the urea (C=O) linkage present in the target compound . Urea linkages generally exhibit superior hydrolytic stability compared to thioamide bonds under physiological conditions, and the carbonyl oxygen provides a hydrogen-bond acceptor that is geometrically and electronically distinct from the thiocarbonyl sulfur [1]. This difference is relevant for assay reproducibility: thioamides can undergo oxidative desulfurisation in biological media, potentially generating variable active species, whereas urea linkages are metabolically more stable. The target compound's urea linkage thus offers a more defined chemical entity for reproducible screening.

Urea linkage carbothioamide chemical stability synthetic accessibility

Recommended Application Scenarios for N-[(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-methionine Based on Available Evidence


PDE-Focused Screening Campaigns Leveraging the Validated 6,7-Dimethoxy-1-phenyl Scaffold

The parent 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline scaffold has established cAMP PDE inhibitory activity superior to theophylline [1]. The target compound, bearing the same dimethoxy-phenyl substitution pattern, is a logical candidate for PDE isoform selectivity profiling panels. Its urea-linked L-methionine tail may confer isoform-specific binding interactions that differentiate it from simpler N-alkyl or N-phenyl dihydroisoquinoline analogs, making it suitable for PDE7 or PDE4 subtype screening where the methionine carboxylate could engage auxiliary binding pockets.

Methionine-Dependent Enzyme Target Screening (MAT2A, PRMT5, METAP2)

The L-methionine moiety provides a native substrate-mimetic element that can engage the methionine-recognition pocket of enzymes such as methionine adenosyltransferase 2A (MAT2A), protein arginine methyltransferase 5 (PRMT5), and methionine aminopeptidase 2 (METAP2) [1]. The dihydroisoquinoline urea scaffold positions the methionine side chain in a constrained conformation that may enhance binding affinity relative to free L-methionine. Procurement for MAT2A inhibitor screening is particularly justified given the documented sensitivity of this enzyme to methionine analog inhibition [1].

Chemical Probe Development for Epigenetic Target Deconvolution

The combination of a dihydroisoquinoline core (a privileged scaffold in epigenetic drug discovery, as evidenced by the PRMT5 inhibitor patent literature) [1] with an L-methionine residue makes this compound a candidate for chemical probe development targeting S-adenosylmethionine (SAM)-dependent or SAM-competitive enzymes. Its urea linkage confers greater chemical stability than thioamide analogs, supporting use in cellular thermal shift assays (CETSA) and other target engagement technologies where compound integrity over extended incubation periods is critical.

Negative Control for GFAT Inhibitor Screening Programmes

The SAR from the Roche GFAT inhibitor programme demonstrates that the 1-position ketone is essential for GFAT potency, with compound 28 (RO0509347) achieving IC50 = 1 μM [1]. Because the target compound replaces the 1-arylcarbonyl with an N2-urea linkage, it is structurally incapable of potent GFAT inhibition. This makes it a valuable negative control compound for GFAT enzymatic and cellular assays, enabling researchers to confirm that observed effects in their screening cascade are on-target rather than arising from non-specific dihydroisoquinoline scaffold interactions.

Quote Request

Request a Quote for N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-methionine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.